molecular formula C6H8O6 B7812520 Glucuronolactone; D(+)-Glucurono-3,6-lactone

Glucuronolactone; D(+)-Glucurono-3,6-lactone

Cat. No.: B7812520
M. Wt: 176.12 g/mol
InChI Key: OGLCQHRZUSEXNB-WHDMSYDLSA-N
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Description

Glucuronolactone; D(+)-Glucurono-3,6-lactone is a complex organic compound characterized by its unique furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucuronolactone; D(+)-Glucurono-3,6-lactone typically involves the use of carbohydrate precursors. One common method involves the oxidation of suitable carbohydrate derivatives, followed by cyclization to form the furan ring. Reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as the use of biocatalysts or enzymatic reactions to achieve the desired stereochemistry and yield. These methods are designed to be more environmentally friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Glucuronolactone; D(+)-Glucurono-3,6-lactone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

Chemistry

In chemistry, Glucuronolactone; D(+)-Glucurono-3,6-lactone is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies and materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its multiple hydroxyl groups and furan ring structure suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations allows for the design of derivatives with enhanced biological activity and specificity.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Glucuronolactone; D(+)-Glucurono-3,6-lactone involves its interaction with molecular targets through its hydroxyl groups and furan ring. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The specific pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Glucuronolactone; D(+)-Glucurono-3,6-lactone stands out due to its specific stereochemistry and the presence of multiple hydroxyl groups

Properties

IUPAC Name

(2R,3R,3aR,6R,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2-,3-,4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLCQHRZUSEXNB-WHDMSYDLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C2C(C(C(=O)O2)O)OC1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]2[C@@H]([C@H](C(=O)O2)O)O[C@H]1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041844
Record name Glucurolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Glucurono-6,3-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

403.00 to 404.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name D-Glucurono-6,3-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

257 mg/mL at 21 °C
Record name D-Glucurono-6,3-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

32449-92-6
Record name Glucurolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucurono-6,3-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

177.5 °C
Record name D-Glucurono-6,3-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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